L-glyceric acid is a crucial intermediate in the process of glycolysis, the fundamental pathway for cellular energy production in most organisms PubChem: (2S)-2,3-dihydroxypropanoic acid: . During glycolysis, glucose is broken down into pyruvate, with L-glyceric acid acting as a key step between glyceraldehyde 3-phosphate and phosphoenolpyruvate. Understanding the role of L-glyceric acid helps researchers explore cellular energy metabolism and potential targets for therapeutic intervention.
L-glyceric acid has been found in various microorganisms, including Synechocystis and Lotus creticus PubChem: (2S)-2,3-dihydroxypropanoic acid: . Studying its presence and metabolism in these organisms can provide insights into their physiology and potential roles in environmental processes. Additionally, L-glyceric acid may be involved in specific metabolic pathways within these microorganisms, offering research avenues into their unique functionalities.
(2S)-2,3-dihydroxypropanoic acid is an organic compound with the molecular formula C₃H₆O₄ and a molecular weight of approximately 106.08 g/mol. It features a chiral center at the second carbon atom, resulting in its (2S) stereoisomer designation. The compound has a structure characterized by a carboxylic acid group and two hydroxyl groups, making it a dihydroxy derivative of propanoic acid. The presence of these functional groups contributes to its solubility in water and its potential reactivity in various chemical processes .
The structural formula can be represented as follows:
This compound is notable for its role in metabolic pathways and potential applications in biochemistry and pharmaceuticals.
These reactions are significant for its utility in organic synthesis and biochemical applications.
(2S)-2,3-dihydroxypropanoic acid exhibits biological relevance, particularly in metabolic processes. It is involved in the metabolism of glycerol and is secreted in excess by patients suffering from conditions such as D-glyceric aciduria and D-glycerate anemia . This compound may also have implications in the biosynthesis of various biomolecules and could serve as an intermediate in metabolic pathways.
Several methods exist for synthesizing (2S)-2,3-dihydroxypropanoic acid:
These methods highlight the versatility of this compound's synthesis for research and industrial applications.
(2S)-2,3-dihydroxypropanoic acid has several applications:
Interaction studies involving (2S)-2,3-dihydroxypropanoic acid focus on its effects on various biological systems:
Understanding these interactions is crucial for evaluating its potential therapeutic uses.
Several compounds share structural similarities with (2S)-2,3-dihydroxypropanoic acid. Here are some notable examples:
Compound Name | Structural Formula | Similarity Index |
---|---|---|
(2R)-2,3-Dihydroxypropanoic Acid | C₃H₆O₄ | 0.89 |
(2R,3R)-Dihydroxysuccinic Acid | C₄H₆O₆ | 0.83 |
Sodium (S)-2-Hydroxypropanoate | C₃H₇NaO₄ | 0.85 |
Calcium 2,3-Dihydroxypropanoate | C₃H₆CaO₄ | 0.83 |
(2S,3S)-Dihydroxysuccinic Acid | C₄H₆O₆ | 0.83 |
Gluconobacter and Acetobacter species represent the primary microbial platforms for biotechnological production of (2S)-2,3-dihydroxypropanoic acid, commonly known as L-glyceric acid [10] [14]. These acetic acid bacteria possess distinctive metabolic capabilities that enable efficient conversion of glycerol feedstock into glyceric acid through oxidative fermentation processes [19].
Among the Gluconobacter species, Gluconobacter frateurii NBRC103465 demonstrates exceptional production capabilities, accumulating 136.5 grams per liter of glyceric acid with a 72% D-glyceric acid enantiomeric excess in culture broth [10] [14]. This strain exhibits remarkable stability throughout the fermentation process and maintains consistent production rates under optimized conditions [10]. The fermentation characteristics of G. frateurii include optimal performance at an aeration rate of 0.5 volume per volume per minute in five-liter jar fermentors [10].
Acetobacter tropicalis NBRC16470 represents another highly effective biosynthetic agent, producing 101.8 grams per liter of D-glyceric acid with an impressive 99% enantiomeric excess [10] [14]. This strain requires higher aeration rates of 2.5 volume per volume per minute for optimal performance but demonstrates superior stereoselectivity compared to Gluconobacter species [10]. The strain characteristics include some phenotypic variability, which requires careful monitoring during production processes [10].
Screening studies of 162 acetic acid bacterial strains revealed significant variations in productivity patterns and enantiomeric compositions among different species [10] [14]. The natural strains belonging to Gluconobacter showed high membrane-bound glucose dehydrogenase activity and low activity in gluconate dehydrogenase and glycerol dehydrogenase, whereas Acetobacter malorum strains presented low activity in all three enzyme systems [5] [36].
Species | Strain | Glyceric Acid Production (g/L) | Enantiomeric Excess (%) | Aeration Rate (vvm) | Fermentation Time |
---|---|---|---|---|---|
Gluconobacter frateurii | NBRC103465 | 136.5 | 72 (D-form) | 0.5 | 6 days |
Acetobacter tropicalis | NBRC16470 | 101.8 | 99 (D-form) | 2.5 | 6 days |
Gluconobacter oxydans | IFO12528 | 17.1 | Not specified | Not specified | 4 days |
The metabolic capabilities of these bacteria stem from their incomplete oxidation pathways, which result in accumulation of organic acids as final products rather than complete mineralization to carbon dioxide and water [9] [24]. This characteristic makes them particularly suitable for industrial biotechnological applications where specific organic acid products are desired [24].
The enzymatic machinery responsible for glyceric acid production involves membrane-bound alcohol dehydrogenases that catalyze the oxidation of glycerol through specific biochemical pathways [10] [19]. Gene disruption analysis using Gluconobacter oxydans IFO12528 revealed that the membrane-bound alcohol dehydrogenase-encoding gene (adhA) is essential for glyceric acid production [10] [19].
Purified membrane-bound alcohol dehydrogenase from G. oxydans IFO12528 demonstrates specific catalytic activity toward glycerol oxidation [10] [19]. The enzyme exhibits concentration-dependent activity, with higher dehydrogenase activity observed within the glycerol concentration range of 6 to 20% weight per volume [10] [19]. This concentration dependency explains why higher initial glycerol concentrations of 15 to 20% weight per volume are crucial factors in glyceric acid production [10].
The enzymatic reaction mechanism involves the oxidation of glycerol to glyceraldehyde as an intermediate product, followed by further oxidation to glyceric acid [10] [11]. When 20% weight per volume glycerol serves as substrate, 1 gram per liter of glyceraldehyde can be detected during the reaction process [10]. This two-step oxidation pathway represents the fundamental biochemical route for glyceric acid biosynthesis [11].
Membrane-bound dehydrogenases in acetic acid bacteria function as quinoprotein-cytochrome complexes, utilizing pyrroloquinoline quinone as a cofactor [32]. The membrane-bound alcohol dehydrogenase from Gluconobacter species can oxidize ethanol, D-glucose, gluconic acid, D-sorbitol, and glycerol into their corresponding oxidized products [32]. In contrast, membrane-bound alcohol dehydrogenase from Acetobacter or Komagataeibacter species demonstrates more limited substrate specificity, primarily oxidizing ethanol with minimal activity toward other substrates [32].
Enhanced enzyme activity can be achieved through genetic engineering approaches [17]. Overexpression of adhS, which encodes the AdhS subunit of membrane-bound alcohol dehydrogenase, promotes transfer of the AdhA subunit from the periplasmic space to the periplasmic membrane surface [17]. This modification increases the amount of active membrane-bound alcohol dehydrogenase, enhancing activity up to 1.96-fold and increasing glyceric acid production by 7.6-fold [17].
Enzyme Component | Function | Effect of Overexpression | Activity Enhancement |
---|---|---|---|
AdhA subunit | Primary dehydrogenase | Membrane surface localization | 1.96-fold increase |
AdhS subunit | Membrane anchoring | Enhanced AdhA transfer | 7.6-fold glyceric acid increase |
AdhB subunit | Electron transfer | Maintains electron transport | Maintains baseline activity |
The specificity of membrane-bound alcohol dehydrogenase toward glycerol was historically underestimated due to testing under suboptimal substrate concentrations [10] [19]. Early studies using relatively low glycerol concentrations of approximately 1% weight per volume failed to detect significant activity, leading to the misconception that this enzyme does not catalyze glycerol oxidation [10] [19]. However, investigations using higher glycerol concentrations demonstrated clear enzymatic activity, establishing the importance of substrate concentration in enzyme function assessment [10] [19].
Chemical synthesis of (2S)-2,3-dihydroxypropanoic acid through catalytic oxidation represents a promising alternative to biotechnological approaches, offering potential advantages in terms of reaction control and product purity [13] [16]. Heterogeneous catalysts, particularly those based on platinum and gold nanoparticles, demonstrate significant activity for glycerol oxidation under mild reaction conditions [27] [28].
Gold-based catalysts supported on various oxide materials exhibit remarkable selectivity toward glyceric acid formation during glycerol oxidation [27] [29]. Supported gold catalysts with 4% weight loading on different supports including cerium dioxide, cerium dioxide/titanium dioxide, magnesium oxide, magnesium oxide/titanium dioxide, lanthanum oxide, and lanthanum oxide/titanium dioxide demonstrate full glycerol conversion with selectivity between 38% and 68% to sodium glycerate [27]. The combined effect of gold particle size and support basicity determines catalytic activity and selectivity [27].
Platinum-promoted gold catalysts provide enhanced performance characteristics compared to monometallic systems [28]. The addition of platinum to gold/aluminum oxide catalysts reduces catalytic activity initially but significantly decreases the rate of deactivation, resulting in higher overall glycerol conversion [28]. Platinum promotion favors formation of the desired glyceric acid product while maintaining catalyst stability throughout extended reaction periods [28].
Bimetallic gold-platinum catalysts demonstrate superior selectivity toward glyceric acid compared to gold-palladium systems [29]. The platinum component enhances the oxidation pathway specificity, directing the reaction toward glyceric acid rather than alternative oxidation products [29]. This selectivity enhancement makes platinum-promoted gold catalysts particularly attractive for industrial applications where high product purity is essential [29].
Advanced catalyst design incorporating atomic platinum sites with platinum clusters achieves exceptional performance in glycerol oxidation [30]. The cascade synergistic catalysis strategy involves enhanced carbon-hydrogen bond activation on atomic platinum sites combined with oxygen-hydrogen activation on platinum clusters [30]. This dual-site mechanism enables glycerol conversion of 90.0% with glyceric acid selectivity of 80.2% [30].
Catalyst System | Glycerol Conversion (%) | Glyceric Acid Selectivity (%) | Reaction Conditions | Support Material |
---|---|---|---|---|
Au/CeO₂ | 100 | 55 | Base-free, mild temperature | Cerium dioxide |
Au/MgO/TiO₂ | 100 | 68 | Alkaline conditions | Mixed oxide |
Au-Pt/Al₂O₃ | 55 | Enhanced | 60°C, atmospheric pressure | Aluminum oxide |
Pt₁+Ptₙ/Cu-CuZrOₓ | 90.0 | 80.2 | Cascade catalysis | Copper-zirconium oxide |
The reaction mechanism for catalytic glycerol oxidation involves initial dehydrogenation of primary hydroxyl groups to form glyceraldehyde, followed by oxidation to glyceric acid [30]. The presence of alkaline conditions facilitates the initial deprotonation step, which is essential for alcohol oxidation over gold catalysts [27]. However, base-free conditions can be achieved with appropriately designed catalyst systems, eliminating the need for homogeneous bases and simplifying product separation [13].
Continuous flow reactor systems enable sustained glycerol oxidation with maintained catalyst activity over extended periods [16]. Gold nanoparticles dispersed on aluminum oxide supports demonstrate stable performance for continuous glyceric acid production, with average turnover frequencies of 67.5 per hour [16]. The continuous process eliminates batch-to-batch variations and enables consistent product quality [16].
Polycondensation methodologies provide alternative synthetic routes to (2S)-2,3-dihydroxypropanoic acid through polymer intermediate formation followed by depolymerization processes [15]. These techniques involve the formation of polymeric glyceric acid derivatives through condensation reactions, which can subsequently be hydrolyzed to yield the target compound [15].
The polycondensation process typically involves heating glyceric acid at elevated temperatures under reduced pressure conditions [15]. Initial heating at atmospheric pressure at temperatures of 175 to 185°C continues until water ceases to distill from the reaction mixture [15]. Subsequently, pressure reduction while maintaining elevated temperature promotes further condensation and polymer formation [15].
Ring-opening polymerization represents a more controlled approach to polymer formation using cyclic glyceric acid derivatives [15]. This methodology involves the preparation of cyclic diesters through thermal dehydration processes, followed by catalytic ring-opening polymerization to generate high molecular weight polymers [15]. The resulting polymers can serve as precursors for glyceric acid production through controlled hydrolysis reactions [15].
Catalytic systems for ring-opening polymerization include antimony compounds such as antimony trioxide and antimony trihalides, zinc compounds including zinc lactate, and tin compounds such as stannous octoate [15]. Stannous octoate represents the most commonly used initiator due to its approval by regulatory agencies as a food stabilizer [15]. Alternative catalysts including aluminum isopropoxide, calcium acetylacetonate, and lanthanide alkoxides such as yttrium isopropoxide have also demonstrated effectiveness [15].
The polymerization procedure involves adding catalytic amounts of initiator to the cyclic precursor under nitrogen atmosphere at temperatures of 195°C [15]. The reaction proceeds for approximately two hours, followed by temperature elevation to 230°C for thirty minutes [15]. After solidification, the resulting high molecular weight polymer can be isolated and subjected to controlled hydrolysis for glyceric acid recovery [15].
Polymerization Method | Temperature (°C) | Pressure Conditions | Catalyst System | Polymer Molecular Weight |
---|---|---|---|---|
Polycondensation | 175-185 | Atmospheric to reduced | None required | Low |
Ring-opening | 195-230 | Nitrogen atmosphere | Stannous octoate | High |
Solid-state | Variable | Reduced pressure | Antimony compounds | Variable |
Industrial-scale production of (2S)-2,3-dihydroxypropanoic acid faces several significant challenges related to process optimization, downstream processing, and economic viability [22] [26]. The transition from laboratory-scale synthesis to commercial production requires addressing issues of scalability, product recovery, and process economics [35].
Fermentation optimization represents a critical aspect of industrial production, requiring precise control of multiple process parameters [22]. The optimization of initial glycerol concentration and aeration rate provides yields exceeding 80 grams per liter of D-glyceric acid using Gluconobacter frateurii strains [22]. Process optimization studies demonstrate that aeration rate, temperature, pH, and substrate concentration all significantly influence production efficiency and product quality [22].
Downstream processing innovations focus on efficient recovery and purification of glyceric acid from complex fermentation broths [35]. Two-stage electrodialysis methods provide effective solutions for glyceric acid concentration and purification [35]. The first stage involves desalting electrodialysis using ion-exchange membranes to concentrate glycerate solutions, with efficiency improving as initial glycerate concentration increases from 30 to 130 grams per liter [35].
The second stage employs water-splitting electrodialysis with bipolar membranes to convert concentrated glycerate into free glyceric acid [35]. Using culture broth containing 68.6 grams per liter of D-glycerate, final D-glyceric acid concentrations of 116 grams per liter can be achieved through the two-stage electrodialysis process [35]. Total energy consumption for concentration and electroconversion amounts to approximately 0.92 kilowatt-hours per kilogram of D-glyceric acid [35].
Crystallization processes enable further purification and product isolation [10]. Concentration of glycerate solutions from 136.5 grams per liter to 236.5 grams per liter can be achieved through desalting electrodialysis in 140 minutes of operation [10]. From 50 milliliters of concentrated solution, 9.35 grams of glyceric acid calcium salt can be obtained through crystallization processes [10].
Process intensification strategies address energy efficiency and production cost reduction [26]. Novel integrated processes combining vacuum distillation with dividing wall columns enable separation of thermal-sensitive products at temperatures below their decomposition points [26]. These intensified processes provide up to 61.3% increase in energy efficiency and 47.9% reduction in total production costs compared to conventional processes [26].
Process Stage | Challenge | Innovation | Performance Improvement |
---|---|---|---|
Fermentation | Yield optimization | Parameter control | >80 g/L production |
Concentration | Energy efficiency | Electrodialysis | 0.92 kWh/kg energy use |
Purification | Product isolation | Crystallization | 9.35 g from 50 mL |
Integration | Cost reduction | Process intensification | 47.9% cost reduction |
Scale-up manufacturing requires robust process technologies that maintain product consistency across production batches [41]. Inline processing techniques and continuous manufacturing approaches provide solutions for industrial-scale production while maintaining quality standards [41]. Downstream processing technologies including tangential flow filtration and specialized concentration methods enable efficient product recovery at industrial scales [41].